molecular formula C13H16N4 B1483016 (1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine CAS No. 2098138-11-3

(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine

Cat. No. B1483016
CAS RN: 2098138-11-3
M. Wt: 228.29 g/mol
InChI Key: LEGVZNAPIOOKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, commonly known as CPMP, is a synthetic compound with a wide range of applications in the scientific research and medical fields. CPMP is a member of the pyrazolopyrimidine family and is used as a ligand for various receptors in the body. It has been studied for its potential role in modulating the activities of various enzymes, receptors, and intracellular signaling pathways. CPMP has been used in laboratory experiments to study the effects of various drugs on cell function and to investigate the biochemical and physiological effects of drugs on the body.

Scientific Research Applications

Pharmaceutical Intermediates

The compound is used as an intermediate in pharmaceutical synthesis. It plays a crucial role in the production of various drugs by acting as a building block in chemical reactions. Its structure allows for the introduction of additional functional groups that can lead to the development of new pharmacologically active molecules .

Catalyst-Free Synthesis

This compound is involved in catalyst-free synthesis processes. Such methods are highly valued in green chemistry for their environmental friendliness, as they avoid the use of potentially hazardous catalysts. The compound can participate in the synthesis of carbamates from hetaryl ureas and alcohols, which is a process of interest in medicinal chemistry .

Luminescent Materials

Due to its pyridin-4-yl component, the compound can contribute to the creation of luminescent materials. These materials have applications in optoelectronics, such as in the development of organic light-emitting diodes (OLEDs), which are used in display and lighting technologies .

properties

IUPAC Name

[1-(cyclopropylmethyl)-3-pyridin-4-ylpyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-7-12-9-17(8-10-1-2-10)16-13(12)11-3-5-15-6-4-11/h3-6,9-10H,1-2,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGVZNAPIOOKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=NC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
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(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
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(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
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(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
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(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 6
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine

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